4-Acetyl-1,2-dimethylcyclohexene

Catalog No.
S1966780
CAS No.
41723-54-0
M.F
C10H16O
M. Wt
152.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Acetyl-1,2-dimethylcyclohexene

CAS Number

41723-54-0

Product Name

4-Acetyl-1,2-dimethylcyclohexene

IUPAC Name

1-(3,4-dimethylcyclohex-3-en-1-yl)ethanone

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

InChI

InChI=1S/C10H16O/c1-7-4-5-10(9(3)11)6-8(7)2/h10H,4-6H2,1-3H3

InChI Key

RURLNOKRSSLTSA-UHFFFAOYSA-N

SMILES

CC1=C(CC(CC1)C(=O)C)C

Canonical SMILES

CC1=C(CC(CC1)C(=O)C)C

4-Acetyl-1,2-dimethylcyclohexene is an organic compound with the molecular formula C10H16OC_{10}H_{16}O and a molecular weight of approximately 152.237 g/mol. This compound features a cyclohexene ring substituted with two methyl groups and an acetyl group. It is characterized by its fruity odor, making it relevant in the flavoring and fragrance industries . The compound is insoluble in water but soluble in organic solvents, which influences its applications in various formulations .

Typical of unsaturated compounds. Key reactions include:

  • Electrophilic Addition: The double bond in the cyclohexene ring can react with electrophiles, leading to the formation of more complex structures.
  • Oxidation: The acetyl group can be oxidized to form carboxylic acids or other derivatives.
  • Reduction: The compound can also be reduced to form saturated derivatives, which may have different physical and chemical properties.

These reactions are essential for modifying the compound for specific applications or for synthesizing related compounds.

The synthesis of 4-acetyl-1,2-dimethylcyclohexene can be achieved through several methods:

  • Alkylation Reactions: Starting from cyclohexene, alkylation with acetyl chloride or acetic anhydride in the presence of a base can yield the desired product.
  • Catalytic Hydrogenation: This method involves hydrogenating suitable precursors under specific conditions to introduce the acetyl group and methyl substitutions.
  • Cyclization Reactions: Certain synthetic routes may involve cyclization of linear precursors that contain appropriate functional groups.

These methods highlight the versatility in synthesizing this compound based on available starting materials and desired outcomes.

4-Acetyl-1,2-dimethylcyclohexene finds applications primarily in:

  • Flavoring Agents: Due to its fruity aroma, it is used in food products and beverages to enhance flavor profiles.
  • Fragrance Industry: It serves as a key ingredient in perfumes and scented products.
  • Chemical Intermediates: It can be utilized as a building block for synthesizing more complex organic molecules.

These applications leverage its sensory properties and chemical reactivity.

Several compounds share structural similarities with 4-acetyl-1,2-dimethylcyclohexene. Here are some notable examples:

Compound NameMolecular FormulaKey Features
4-Acetyl-1,4-dimethylcyclohexeneC10H16OC_{10}H_{16}OSimilar structure but different substitution pattern.
1-MethylcyclohexeneC7H12C_7H_{12}Lacks functional groups but shares cyclic structure.
3-MethylcyclohexeneC7H12C_7H_{12}Another isomeric form with potential different reactivity.

Uniqueness

The uniqueness of 4-acetyl-1,2-dimethylcyclohexene lies in its specific arrangement of substituents on the cyclohexene ring, which influences its odor profile and reactivity compared to similar compounds. Its fruity aroma makes it particularly valuable in flavoring and fragrance applications, distinguishing it from other cyclohexenes that may not possess such sensory properties.

XLogP3

1.3

Dates

Modify: 2024-04-14

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